

3-Amino-2-(hydroxymethyl)propanoic acid solubility data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Amino-2-(hydroxymethyl)propanoic acid
Cat. No.:	B13383360

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **3-Amino-2-(hydroxymethyl)propanoic acid**

Foreword

As a Senior Application Scientist, I have frequently observed that a fundamental understanding of a compound's physicochemical properties is the bedrock of successful research and development. Among these properties, solubility stands out as a critical parameter that dictates everything from reaction kinetics to bioavailability. This guide is dedicated to providing a comprehensive, in-depth exploration of the solubility of **3-Amino-2-(hydroxymethyl)propanoic acid**. Our objective is to move beyond mere data presentation and delve into the causality behind its solubility profile, offering actionable insights for researchers, scientists, and drug development professionals. This document is structured to be a self-validating resource, grounding its claims in established scientific principles and verifiable references.

Molecular Structure and its Influence on Solubility

3-Amino-2-(hydroxymethyl)propanoic acid, a derivative of the amino acid serine, possesses a molecular architecture that is key to understanding its behavior in various solvents. Its structure consists of a central carbon atom bonded to an amino group (-NH₂), a carboxyl group (-COOH), a hydrogen atom, and a hydroxymethyl group (-CH₂OH).

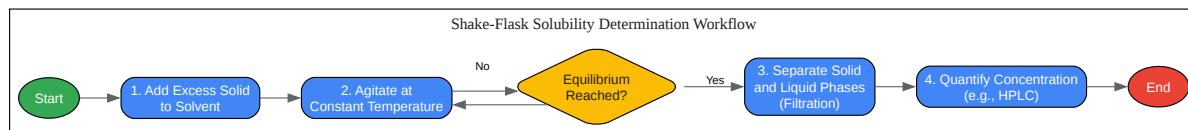
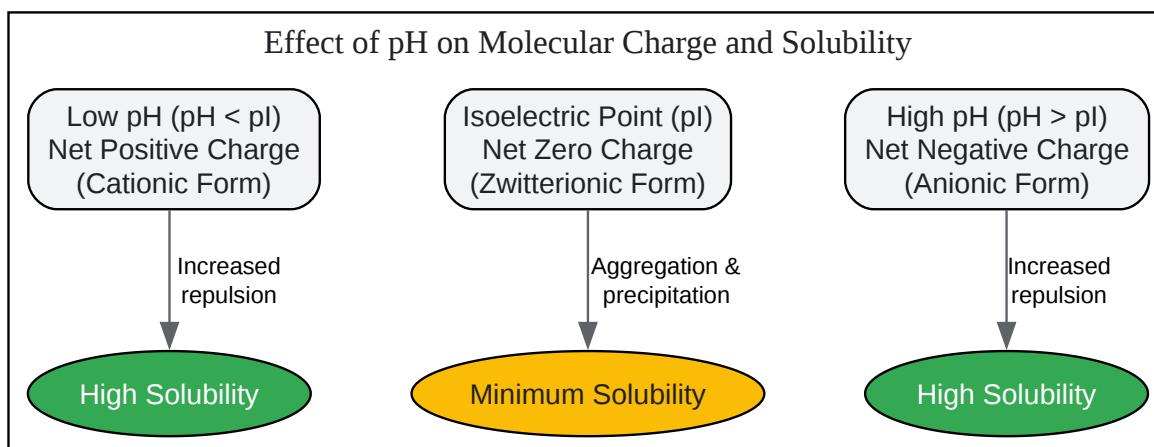
The presence of the amino and carboxyl groups allows the molecule to exist as a zwitterion, or inner salt, in aqueous solutions over a wide pH range. The amino group is protonated ($-\text{NH}_3^+$) and the carboxyl group is deprotonated ($-\text{COO}^-$). This ionic character, coupled with the polar hydroxymethyl group, facilitates strong hydrogen bonding with water molecules, making it readily soluble in aqueous solutions. Conversely, these same polar characteristics hinder its solubility in nonpolar organic solvents.

Aqueous Solubility Profile

The solubility of **3-Amino-2-(hydroxymethyl)propanoic acid** in water is significantly influenced by both temperature and pH.

Effect of Temperature

Generally, the solubility of **3-Amino-2-(hydroxymethyl)propanoic acid** in water increases with temperature. This is because the dissolution process is typically endothermic, meaning it absorbs heat from the surroundings. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solute.



Table 1: Temperature-Dependent Aqueous Solubility of **3-Amino-2-(hydroxymethyl)propanoic acid**

Temperature (°C)	Solubility (g/100 mL)
20	Approximately 22
40	Data not readily available
60	Data not readily available
80	Data not readily available

Note: Precise, cited data for a range of temperatures is not consistently available in public literature, highlighting a potential area for further experimental investigation. The value at 20°C is a commonly cited approximation.

Effect of pH

The pH of the aqueous solution has a profound impact on the net charge of the **3-Amino-2-(hydroxymethyl)propanoic acid** molecule, and consequently, its solubility. At its isoelectric point (pI), the molecule has a net charge of zero, and its solubility is at a minimum due to the increased intermolecular electrostatic interactions that favor crystallization over dissolution. As the pH moves away from the pI, either by becoming more acidic or more basic, the molecule acquires a net positive or negative charge, respectively. This increased charge enhances its interaction with polar water molecules, leading to a significant increase in solubility.

Click to download full resolution via product page

- To cite this document: BenchChem. [3-Amino-2-(hydroxymethyl)propanoic acid solubility data]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13383360#3-amino-2-hydroxymethyl-propanoic-acid-solubility-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com